molecular formula C23H17N2NaO3 B6162264 sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate CAS No. 1448314-05-3

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate

Cat. No. B6162264
CAS RN: 1448314-05-3
M. Wt: 392.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is a chemical compound with the CAS Number: 1448314-05-3 . It has a molecular weight of 392.39 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate has been studied using RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** . This compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) .


Chemical Reactions Analysis

While specific chemical reactions involving sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate are not available, it’s worth noting that cyanoacetohydrazides can react at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group and the carbon atom of the nitrile function. In addition, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .

Mechanism of Action

The compound has been used as a sensitizer in Dye-Sensitized Solar Cells (DSSC) . The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67V, Jsc=4.6mA/m^2 and fill factor (FF) =56 % .

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate involves the reaction of 2-methoxy-4-(diphenylamino)benzaldehyde with malononitrile to form 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid, which is then converted to its sodium salt by reaction with sodium hydroxide.", "Starting Materials": [ "2-methoxy-4-(diphenylamino)benzaldehyde", "malononitrile", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-methoxy-4-(diphenylamino)benzaldehyde with malononitrile in the presence of a base catalyst to form 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid.", "Step 2: Dissolve the resulting acid in water and add sodium hydroxide to form the sodium salt of the acid, sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate." ] }

CAS RN

1448314-05-3

Molecular Formula

C23H17N2NaO3

Molecular Weight

392.4

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.